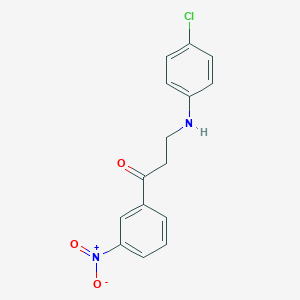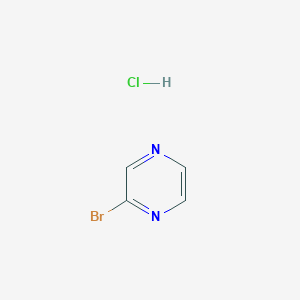
2-Bromopyrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromopyrazine hydrochloride is a chemical compound with the molecular formula C4H4BrClN2 . It is a derivative of pyrazine, a basic aromatic ring with two nitrogen atoms. It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is approximately 195.445 Da . The SMILES string representation of the molecule is Brc1cnccn1 .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.757 g/mL at 25 °C . The refractive index n20/D is 1.580 .
科学的研究の応用
Corrosion Inhibition Properties
2-Amino-5-bromopyrazine, a derivative of 2-bromopyrazine hydrochloride, has been extensively studied for its corrosion inhibition properties. It demonstrates a significant inhibitory effect on the corrosion of cold rolled steel in hydrochloric acid solutions. The presence of the bromopyrazine derivative enhances the inhibition efficiency, showcasing its potential as a highly effective corrosion inhibitor. This derivative operates through adsorption on the steel surface, obeying the Langmuir adsorption isotherm, and acts as a mixed-type inhibitor, suggesting its dual function in both anodic and cathodic corrosion processes. The effectiveness of 2-amino-5-bromopyrazine surpasses that of its analogs, further highlighting its superior corrosion inhibition capabilities (Deng, Li, & Fu, 2011).
Advanced Oxidation Processes in Environmental Applications
The reactivity of chlorotriazine herbicides, including atrazine, propazine, and terbuthylazine, with sulfate radicals generated by advanced oxidation processes, reveals the high degradation potential of these compounds. 2-Bromopyrazine derivatives may contribute to these processes, enhancing the degradation of persistent environmental contaminants. This research illustrates the importance of sulfate radicals in breaking down chlorotriazine pesticides, significantly reducing their presence in water sources and mitigating their environmental impact (Lutze et al., 2015).
Computational Chemistry in Corrosion Inhibition
Further investigations into pyrazine derivatives, including 2-aminopyrazine and 2-amino-5-bromopyrazine, through computational chemistry approaches, have provided insights into their corrosion inhibitory mechanisms. These studies employ density functional theory (DFT) and molecular dynamics (MD) simulations to evaluate the inhibitory performance of these compounds on steel surfaces. Theoretical evaluations support the experimental findings, showcasing the derivatives' effectiveness in corrosion protection. This integration of experimental and computational studies enriches our understanding of corrosion inhibition at the molecular level (Saha, Hens, Murmu, & Banerjee, 2016).
Safety and Hazards
2-Bromopyrazine hydrochloride may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves, clothing, and eye/face protection when handling this chemical .
将来の方向性
While the specific future directions for 2-Bromopyrazine hydrochloride are not mentioned in the sources, bromopyrazines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Therefore, the development of new synthetic methods and applications for these compounds is a promising area of research .
作用機序
Target of Action
It is known that 2-bromopyrazine hydrochloride is used as an intermediate in organic synthesis .
Mode of Action
It is known that this compound can react with organolithiums to form other compounds .
Biochemical Pathways
It is known that this compound can be used in the synthesis of other compounds, which may affect various biochemical pathways .
Result of Action
It is known that this compound is used as an intermediate in organic synthesis, which may result in various molecular and cellular effects depending on the final compounds synthesized .
特性
IUPAC Name |
2-bromopyrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2.ClH/c5-4-3-6-1-2-7-4;/h1-3H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAUZRQCOJHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

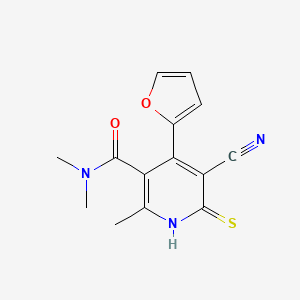
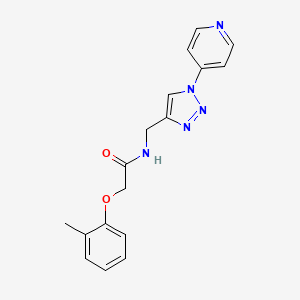
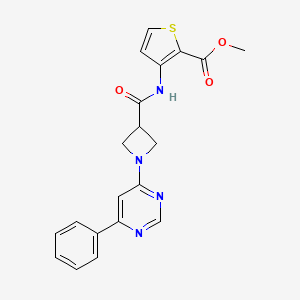
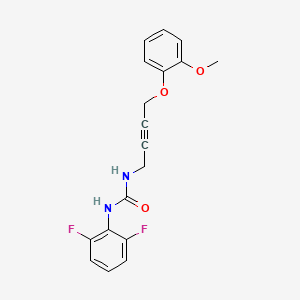

![3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One](/img/structure/B2610505.png)

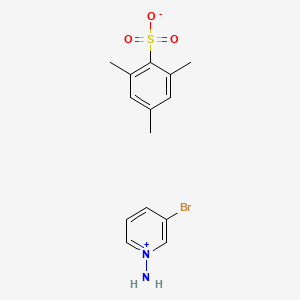
![N-(4-fluorobenzyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2610511.png)
![3-[(4-Carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2610513.png)
![3-(2-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610516.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2610518.png)
![2-(4-methoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2610520.png)
